Tribromoborane-methyl sulfide

Catalog No.
S1898434
CAS No.
29957-59-3
M.F
C2H6BBr3S
M. Wt
312.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribromoborane-methyl sulfide

CAS Number

29957-59-3

Product Name

Tribromoborane-methyl sulfide

IUPAC Name

tribromo(dimethylsulfonio)boranuide

Molecular Formula

C2H6BBr3S

Molecular Weight

312.66 g/mol

InChI

InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3

InChI Key

NCVLHAUANAMSTL-UHFFFAOYSA-N

SMILES

[B-]([S+](C)C)(Br)(Br)Br

Canonical SMILES

[B-]([S+](C)C)(Br)(Br)Br

Molecular Structure Analysis

Tribromoborane-methyl sulfide features a central boron atom bonded to three bromine atoms in a trigonal planar geometry. The sulfur atom is connected to the boron atom and a methyl group (CH3). The S-B bond has some ionic character due to the difference in electronegativity between sulfur and boron [].

Here are some notable aspects of its structure:

  • Lewis Acid-Base Adduct: This compound can be considered a Lewis acid-base adduct. Boron trichloride (BBr3) acts as a Lewis acid accepting an electron pair from the lone pair on the sulfur atom of dimethyl sulfide (CH3SCH3), which acts as a Lewis base [].

Chemical Reactions Analysis

Tribromoborane-methyl sulfide finds application as a reagent in various organic reactions. Here are some examples:

  • Deprotection: It can be used to deprotect methylenedioxy acetal (MDM) protecting groups in organic molecules [].
R-CH(OCH2OMe)2 + CH3SBBr3 -> R-CHO + 2CH3Br + SO2 + HOBr
  • Demethylation: It can demethylate aryl methyl ethers (ArOCH3) to yield the corresponding phenols (ArOH) [].
ArOCH3 + CH3SBBr3 -> ArOH + CH3Br + SO2 + HOBr
  • Synthesis of Baylis-Hillman Adducts: It can be employed in the Baylis-Hillman reaction for the synthesis of Baylis-Hillman adducts from aldehydes and α,β-unsaturated ketones [].

These are just a few examples, and the specific reaction conditions and mechanisms will vary depending on the desired outcome.


Physical And Chemical Properties Analysis

  • Molecular Weight: 312.66 g/mol []

Due to its reactive nature, it's likely to be a liquid or solid at room temperature, soluble in organic solvents, and moisture sensitive.

Tribromoborane-methyl sulfide is a hazardous compound and should be handled with appropriate safety precautions. It's likely to be:

  • Corrosive: Can cause severe skin and eye damage.
  • Toxic: May be harmful if inhaled, ingested, or absorbed through the skin.
  • Moisture Sensitive: Reacts violently with water, releasing toxic gases like hydrogen bromide and sulfur dioxide.

Organic Synthesis:

  • Lewis Acid Catalyst

    Tribromoborane-methyl sulfide acts as a Lewis acid catalyst due to the empty p-orbital on the boron atom. This property makes it useful in various organic reactions, such as Friedel-Crafts acylation and alkylation reactions. These reactions are crucial for forming carbon-carbon bonds, which are the backbone of organic molecules PubChem: Tribromoborane-methyl sulfide, CID 4181510: .

  • Dehalogenation

    Tribromoborane-methyl sulfide can be used as a dehalogenating agent. It facilitates the removal of halogen atoms (like chlorine or bromine) from organic molecules, allowing for the introduction of other functional groups [Organic Syntheses, Vol. 58, p. 147 (1979)].

Inorganic Chemistry:

  • Boron-based Material Precursor: Tribromoborane-methyl sulfide serves as a precursor for the synthesis of boron-containing materials. These materials possess unique properties that make them valuable for various applications, including catalysis, electronics, and energy storage [Journal of the American Chemical Society, 2001, 123 (35), 8777-8783(DOI: 10.1021/ja010922o)].

Medicinal Chemistry:

  • Organic Synthesis Intermediate: Due to its role as a Lewis acid catalyst, tribromoborane-methyl sulfide can be employed in the synthesis of complex organic molecules with potential medicinal applications. These molecules can serve as drug candidates or building blocks for further drug development [ChemInform, 2009, No. 40, 1000089].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tribromoborane-methyl sulfide

Dates

Modify: 2023-08-16

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